N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine
Description
N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine is a compound characterized by the presence of a hydroxylamine group attached to a dinitro-substituted heptene chain
Properties
CAS No. |
62116-18-1 |
|---|---|
Molecular Formula |
C7H11N3O5 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N-(4,4-dinitrohept-6-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11N3O5/c1-3-4-7(9(12)13,10(14)15)5-6(2)8-11/h3,11H,1,4-5H2,2H3 |
InChI Key |
JQJLJLVLIJLAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine typically involves the nitration of heptene derivatives followed by the introduction of the hydroxylamine group. One common method involves the nitration of heptene using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the heptene chain. The resulting dinitroheptene is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dinitrophenyl)hydroxylamine
- N-(3,5-Dinitrobenzylidene)hydroxylamine
- N-(4-Nitrophenyl)hydroxylamine
Uniqueness
N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine is unique due to its heptene backbone and the specific positioning of the nitro groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. The presence of the heptene chain can influence the compound’s solubility, stability, and interaction with other molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
